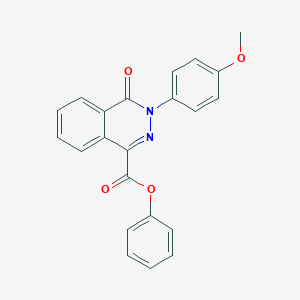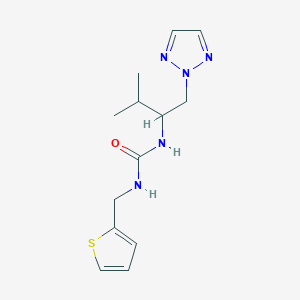
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances and will give you an idea about the structure of the compound.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It usually includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties such as melting point, boiling point, solubility, density, and chemical stability.Applications De Recherche Scientifique
Metabolic Pathways and Designer Drugs Analysis Research has identified specific metabolites of designer drugs in human urine, revealing major metabolic pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. This study, although not directly on the compound , highlights the importance of understanding metabolic pathways for similar compounds, which could be relevant for forensic and pharmacological studies (Zaitsu et al., 2009).
Antimicrobial and Cytotoxicity Research A series of novel urea derivatives were synthesized and evaluated for their inhibitory effects as anti-microbial activity and cytotoxicity. This research approach underscores the potential of urea derivatives in developing new antimicrobial agents and cancer treatments, applicable to 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-ylmethyl)urea (Shankar et al., 2017).
Synthetic Methodology and Green Chemistry The synthesis of ureas has evolved to reduce or eliminate the use of hazardous materials. Research in this area focuses on cleaner, safer compounds, and catalytic processes that avoid the production of saline by-products. This methodology is crucial for the synthesis of complex ureas, including 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-ylmethyl)urea, promoting environmental sustainability in chemical synthesis (Bigi et al., 2000).
Conformational Adjustments and Molecular Assemblies The study of conformational adjustments in urea and thiourea-based assemblies provides insights into molecular interactions and the formation of complex structures. Understanding these conformational adjustments is key for the design of molecularly engineered materials with specific properties (Phukan & Baruah, 2016).
Acetylcholinesterase Inhibitors and Biochemical Evaluation Research on flexible ureas as novel acetylcholinesterase inhibitors demonstrates the compound's potential in treating diseases like Alzheimer's. The design and optimization of such compounds, based on their conformational flexibility and biochemical interactions, open avenues for therapeutic applications (Vidaluc et al., 1995).
Antibacterial Activity and Molecular Hybrids Developing molecular hybrids incorporating urea and triazole moieties aims at enhancing antibacterial activity. This approach signifies the importance of designing novel compounds for effective antimicrobial strategies, which could include 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-ylmethyl)urea (Choudhary et al., 2023).
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.
Orientations Futures
This involves potential areas of future research and applications of the compound.
Propriétés
IUPAC Name |
1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-10(2)12(9-18-15-5-6-16-18)17-13(19)14-8-11-4-3-7-20-11/h3-7,10,12H,8-9H2,1-2H3,(H2,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFXUJUORFOWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2708015.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/no-structure.png)
![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)
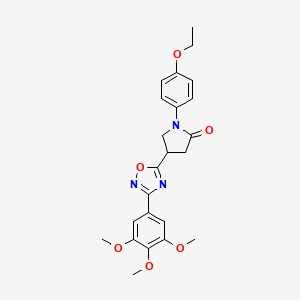
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)
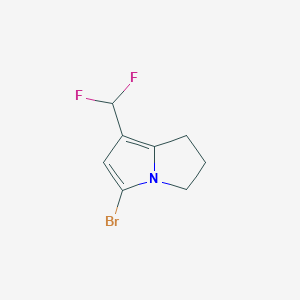
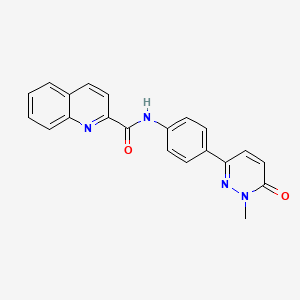
![ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2708027.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2708029.png)

![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)
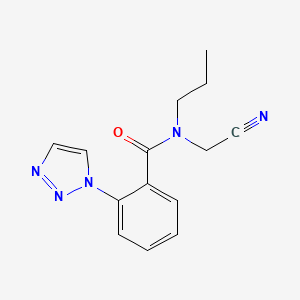
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)
